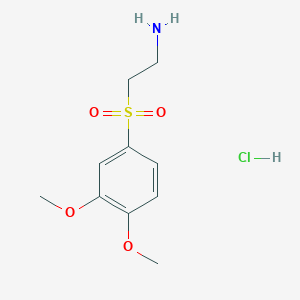

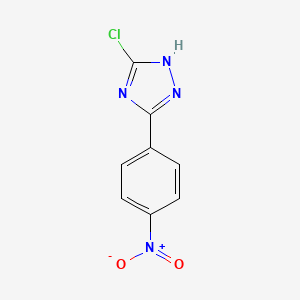

3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole, also known as NTPT, is an organic compound with a variety of applications in scientific research. It is a nitrogen-containing heterocyclic compound, which is a derivative of 1,2,4-triazole. This molecule has been studied extensively in the past few decades, due to its interesting properties and its potential applications in different fields.

Applications De Recherche Scientifique

Synthesis and Characterization

Research into triazole compounds, such as "3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole," focuses on their synthesis and structural characterization. These efforts aim to explore the chemical and physical properties that make triazoles valuable in different scientific applications. For instance, the synthesis of tricarbonylrhenium complexes from pyridyltriazole ligands bearing a substituted phenyl arm illustrates the structural diversity and potential utility of triazole derivatives in coordination chemistry and luminescence studies. These compounds are studied for their electronic properties and potential applications in luminescent materials and sensors, highlighting the versatility of triazole chemistry in creating functional materials (Wolff et al., 2013).

Luminescence and Sensing Applications

Triazole derivatives are also investigated for their luminescence properties and potential as sensors. The study of lanthanide metal–organic frameworks (MOFs) based on triazole-containing ligands showcases the application of triazoles in the development of new luminescent materials. These MOFs exhibit selective detection capabilities for metal ions and nitroaromatic compounds, demonstrating the role of triazole derivatives in environmental monitoring and safety applications (Di Wang et al., 2016).

Energetic Materials

The synthesis and characterization of energetic salts of triazole derivatives reveal their potential as high-density energetic materials. These compounds are explored for their thermal stability, detonation properties, and less sensitivity to impact, making them suitable candidates for applications in explosives and propellants (Venugopal Thottempudi & J. Shreeve, 2011).

Corrosion Inhibition

Triazole compounds have shown efficacy as corrosion inhibitors, protecting metals in acidic environments. The study of triazole derivatives in corrosion control demonstrates their potential in industrial applications, where they can significantly enhance the lifespan and reliability of metal components by forming protective layers on metal surfaces (F. Bentiss et al., 2009).

Propriétés

IUPAC Name |

5-chloro-3-(4-nitrophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEINSCGHKMFRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)